[1-(2-Chloro-6-methyl-pyrimidin-4-yl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13436967
Molecular Formula: C16H25ClN4O2
Molecular Weight: 340.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H25ClN4O2 |
|---|---|
| Molecular Weight | 340.8 g/mol |
| IUPAC Name | tert-butyl N-[[1-(2-chloro-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]carbamate |
| Standard InChI | InChI=1S/C16H25ClN4O2/c1-11-9-13(20-14(17)19-11)21-7-5-12(6-8-21)10-18-15(22)23-16(2,3)4/h9,12H,5-8,10H2,1-4H3,(H,18,22) |
| Standard InChI Key | GDRNTPNFZZSCIE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)Cl)N2CCC(CC2)CNC(=O)OC(C)(C)C |
| Canonical SMILES | CC1=CC(=NC(=N1)Cl)N2CCC(CC2)CNC(=O)OC(C)(C)C |
Introduction
The compound “[1-(2-Chloro-6-methyl-pyrimidin-4-yl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester” is a synthetic organic molecule that belongs to the class of carbamates. This compound is characterized by its structural complexity, which includes a pyrimidine ring substituted with a chlorine and methyl group, a piperidine moiety, and a tert-butyl carbamate functional group. Such compounds are often explored for their potential pharmacological applications, particularly in medicinal chemistry.
Structural Features
2.1 Molecular Formula and Weight
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Molecular Formula: C15H23ClN4O2
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Molecular Weight: Approximately 326.83 g/mol
2.2 Key Functional Groups
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Pyrimidine Ring: A heterocyclic aromatic ring containing nitrogen atoms at positions 1 and 3.
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Chlorine Substitution: The chlorine atom at position 2 of the pyrimidine ring enhances the molecule's reactivity and potential biological activity.
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Piperidine Ring: A six-membered aliphatic ring containing one nitrogen atom, crucial for its pharmacophoric properties.
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Carbamate Group: The tert-butyl carbamate group provides stability and serves as a protecting group in synthetic processes.
Synthesis Pathway
The synthesis of this compound typically involves:
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Formation of the Pyrimidine Core: Starting with a chlorinated pyrimidine precursor.
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Introduction of the Piperidine Moiety: Through alkylation or reductive amination methods.
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Carbamoylation: Adding the tert-butyl carbamate group using reagents like di-tert-butyl dicarbonate (Boc2O).
Potential Applications
5.1 Medicinal Chemistry
This compound is investigated for its role as an intermediate in drug development, particularly for molecules targeting central nervous system disorders or immune modulation.
5.2 Biological Activity
The presence of the piperidine and pyrimidine moieties suggests potential activity as:
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Enzyme inhibitors (e.g., kinase inhibitors)
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Ligands for receptor modulation
Analytical Characterization
To confirm the structure and purity of this compound, the following techniques are commonly employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies proton and carbon environments |
| Mass Spectrometry (MS) | Confirms molecular weight |
| IR Spectroscopy | Detects functional groups (e.g., carbamate) |
| X-ray Crystallography | Determines three-dimensional structure |
Research Findings
Studies on similar compounds indicate that substitutions on the pyrimidine ring significantly influence biological activity, particularly through interactions with target proteins or enzymes.
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